3-[(3-Bromophenyl)sulfanyl]butan-2-one
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Overview
Description
3-[(3-Bromophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C10H11BrOS It is a brominated derivative of butanone, featuring a sulfanyl group attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)sulfanyl]butan-2-one typically involves the reaction of 3-bromothiophenol with butan-2-one under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group of 3-bromothiophenol reacts with the carbonyl group of butan-2-one in the presence of a base such as sodium hydroxide . The reaction is usually carried out at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Bromophenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)sulfanyl]butan-2-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromophenyl)sulfanyl]butan-2-one
- 3-[(4-Bromophenyl)sulfanyl]butan-2-one
- 3-[(3-Chlorophenyl)sulfanyl]butan-2-one
Uniqueness
3-[(3-Bromophenyl)sulfanyl]butan-2-one is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
Molecular Formula |
C10H11BrOS |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
3-(3-bromophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)8(2)13-10-5-3-4-9(11)6-10/h3-6,8H,1-2H3 |
InChI Key |
BLTQITGBZMZKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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